Tezosentan

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

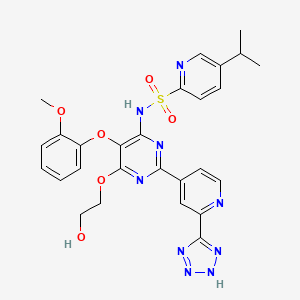

structure in first source

Propriétés

IUPAC Name |

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYWTLTWNJOZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170956 | |

| Record name | Tezosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180384-57-0 | |

| Record name | Tezosentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180384-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezosentan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEZOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tezosentan: A Technical Guide to its Mechanism of Action as a Dual Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tezosentan is a potent, intravenous, dual endothelin (ET) receptor antagonist that competitively inhibits the binding of endothelin-1 (ET-1) to both the ET-A and ET-B receptor subtypes. By blocking these receptors, this compound effectively mitigates the potent vasoconstrictor and mitogenic effects of ET-1, a key mediator in the pathophysiology of various cardiovascular diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the Endothelin System

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent endogenous vasoconstrictor currently known and is primarily produced by vascular endothelial cells.[1] Its physiological effects are mediated through the activation of two distinct G-protein coupled receptors: ET-A and ET-B.[1]

-

ET-A Receptors: Predominantly located on vascular smooth muscle cells, their activation by ET-1 leads to profound vasoconstriction and cellular proliferation.[1]

-

ET-B Receptors: Found on both endothelial and smooth muscle cells. On endothelial cells, their stimulation mediates the release of vasodilators such as nitric oxide and prostacyclin, and they are also involved in the clearance of circulating ET-1. Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction.[1]

In pathological states such as heart failure, the expression and activity of the endothelin system are significantly upregulated, contributing to increased vascular resistance, cardiac remodeling, and disease progression.

This compound: A Dual Endothelin Receptor Antagonist

This compound is a non-peptide, water-soluble pyridinyl-sulfonamide derivative designed for intravenous administration.[2] It acts as a competitive antagonist at both ET-A and ET-B receptors, with a higher affinity for the ET-A subtype. This dual antagonism allows this compound to comprehensively inhibit the detrimental effects of elevated ET-1 levels.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The affinity and potency of this compound at the endothelin receptors have been quantified through various in vitro and ex vivo experiments. The following table summarizes the key quantitative data.

| Parameter | Receptor Subtype | Experimental System | Value | Reference(s) |

| pA2 | ET-A | Isolated Rat Aorta (ET-1 induced contraction) | 9.5 | |

| pA2 | ET-B | Rat Trachea (Sarafotoxin S6c induced contraction) | 7.7 | |

| Ki | ET-A | CHO cells expressing ET-A receptors ([¹²⁵I]-ET-1 binding) | 0.3 nM | |

| Ki | ET-A | Baculovirus-infected insect cell membranes ([¹²⁵I]-ET-1 binding) | 18 nM | |

| Ki | ET-B | Various cells and tissues ([¹²⁵I]-ET-1, [¹²⁵I]-ET-3, or [¹²⁵I]-Sarafotoxin S6c binding) | 10 - 21 nM |

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

-

Ki: The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Mechanism of Action

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events. This compound exerts its pharmacological effects by competitively blocking these initial binding events.

Endothelin Signaling Pathway

Activation of both ET-A and ET-B receptors on smooth muscle cells leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to smooth muscle contraction and proliferation.

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used to characterize the interaction of this compound with endothelin receptors. Note: Specific, detailed protocols for the cited studies on this compound are not publicly available. The following represents standard procedures in the field.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

4.1.1. Materials

-

Cell Membranes: Membranes from CHO cells stably expressing either human ET-A or ET-B receptors.

-

Radioligand: [¹²⁵I]-ET-1.

-

Non-specific Binding Control: High concentration of unlabeled ET-1.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters.

-

Scintillation Counter.

4.1.2. Workflow

Functional Organ Bath Assay (Schild Analysis)

This ex vivo assay is used to determine the functional potency (pA2) of an antagonist by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist.

4.2.1. Materials

-

Tissue: Isolated rat thoracic aorta (for ET-A) or rat trachea (for ET-B).

-

Agonist: ET-1 (for aorta) or Sarafotoxin S6c (for trachea).

-

Antagonist: this compound.

-

Organ Bath System: Jacketed organ baths, isometric force transducers, data acquisition system.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

4.2.2. Protocol Outline

-

Tissue Preparation: The rat aorta or trachea is dissected and cut into rings.

-

Mounting: The tissue rings are mounted in organ baths containing physiological salt solution at 37°C.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the agonist (ET-1 or Sarafotoxin S6c) is generated.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a set period.

-

Agonist Concentration-Response Curve (in presence of Antagonist): A second agonist concentration-response curve is generated in the presence of this compound.

-

Repeat: Steps 5 and 6 are repeated with increasing concentrations of this compound.

-

Data Analysis: The dose-ratios are calculated from the rightward shifts in the agonist concentration-response curves. A Schild plot is constructed (log(dose ratio - 1) vs. log[this compound]) to determine the pA2 value.

Conclusion

This compound is a well-characterized dual endothelin receptor antagonist with high affinity and potency for both ET-A and ET-B receptors. Its mechanism of action, centered on the competitive inhibition of ET-1 binding, provides a strong rationale for its investigation in disease states characterized by endothelin system overactivation. The quantitative data from radioligand binding and functional organ bath assays consistently demonstrate its ability to effectively block the signaling pathways that lead to vasoconstriction and cellular proliferation. This technical guide provides a comprehensive overview for researchers and drug development professionals working on endothelin-targeted therapies.

References

Pharmacological Profile of Tezosentan in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Tezosentan, a dual endothelin (ET) receptor antagonist. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is a potent, water-soluble, intravenous dual antagonist of endothelin receptor subtypes A (ETA) and B (ETB).[1] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, including heart failure and pulmonary hypertension, where its plasma concentrations are often elevated.[2][3] By blocking both ETA and ETB receptors, this compound aims to counteract the detrimental effects of excessive ET-1 activation, leading to vasodilation and improved hemodynamic function.[1][2] This guide summarizes the key preclinical data that have characterized the pharmacological properties of this compound.

Mechanism of Action

This compound competitively antagonizes the binding of endothelin-1 to both ETA and ETB receptors. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation. The ETB receptors are found on endothelial cells, where their activation leads to the release of vasodilators such as nitric oxide (NO), and also on smooth muscle cells, where they can mediate vasoconstriction. By blocking both receptor subtypes, this compound reduces vasoconstriction and promotes vasodilation, leading to a decrease in vascular resistance.

Signaling Pathways

The antagonism of ETA and ETB receptors by this compound interferes with their respective downstream signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Receptor | Species/System | Value | Reference |

| pA2 | ETA | Isolated rat aorta | 9.5 | |

| ETB | Rat trachea | 7.7 | ||

| Ki (nM) | ETA | CHO cells | 0.3 | |

| ETA | Baculovirus-infected insect cells | 18 | ||

| ETB | Various | 10 - 21 |

Table 2: Preclinical Pharmacokinetic Parameters

| Species | Half-life (t1/2) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding | Reference |

| Rat | ~2 hours | N/A | N/A | N/A | |

| Rabbit | < 1 hour | N/A | N/A | N/A | |

| Primate | < 1 hour | N/A | N/A | N/A | |

| Human | ~3 hours (terminal) | ~17 L | ~39 L/h | High |

N/A: Not available from the searched results.

Table 3: Hemodynamic Effects in Preclinical Models of Heart Failure

| Model | Species | This compound Dose/Regimen | Key Hemodynamic Effects | Reference |

| Ischemic Cardiomyopathy | Rat | N/A | Myocardial protection | |

| Doxorubicin-induced Cardiomyopathy | Rat | N/A | No significant myocardial protection | |

| Pressure-Overload Hypertrophy | Rat | N/A | No significant myocardial protection | |

| Coronary Artery Ligation | Rat | N/A | Improved cardiac output, reduced systemic and pulmonary vascular resistance |

N/A: Specific dose not detailed in the abstract.

Table 4: Hemodynamic Effects in a Preclinical Model of Pulmonary Hypertension

| Model | Species | This compound Dose/Regimen | Key Hemodynamic Effects | Reference |

| Monocrotaline-induced PH | Rat | 0.5-20 mg/kg or 20 mg/kg loading + 10 mg/kg/h infusion | Attenuated pulmonary hypertension, increased cardiac output without systemic hypotension |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of this compound for endothelin receptors.

Detailed Steps:

-

Membrane Preparation : Tissues or cells expressing ETA or ETB receptors are homogenized in a cold buffer and centrifuged to pellet the membrane fraction. The protein concentration of the membrane preparation is determined.

-

Incubation : The membrane preparation is incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1) and varying concentrations of unlabeled this compound in a binding buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled ET-1 analog.

-

Separation : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification : The radioactivity retained on the filters is measured using a gamma or beta counter.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Induction of Heart Failure in Rats (Coronary Artery Ligation Model)

This surgical procedure is commonly used to induce myocardial infarction and subsequent heart failure in rats.

Detailed Steps:

-

Anesthesia and Ventilation : The rat is anesthetized, and the trachea is intubated to allow for mechanical ventilation.

-

Thoracotomy : A surgical incision is made on the left side of the chest, and the ribs are retracted to expose the heart.

-

Ligation : The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

-

Closure and Recovery : The chest is closed, and the animal is allowed to recover. Heart failure typically develops over several weeks following the myocardial infarction.

Hemodynamic Monitoring in Conscious Rats (Telemetry)

Telemetry allows for the continuous monitoring of hemodynamic parameters in conscious, freely moving animals, providing more physiologically relevant data.

Detailed Steps:

-

Transmitter Implantation : A telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is typically placed in the abdominal aorta or carotid artery, and the transmitter body is secured in a subcutaneous pocket.

-

Recovery : The animal is allowed to recover from the surgery for a specified period.

-

Data Acquisition : The telemeter wirelessly transmits data (e.g., blood pressure, heart rate) to a receiver placed under the animal's cage. Data is continuously recorded and analyzed using specialized software.

-

Drug Administration and Monitoring : this compound or vehicle is administered (e.g., via a previously implanted catheter), and the hemodynamic response is monitored in real-time.

Conclusion

The preclinical pharmacological profile of this compound demonstrates its potent dual antagonism of ETA and ETB receptors. This mechanism of action translates to significant hemodynamic effects in various animal models of cardiovascular disease, particularly heart failure and pulmonary hypertension. The data summarized in this guide highlight this compound's ability to reduce vascular resistance and improve cardiac function in preclinical settings. These findings have provided a strong rationale for its clinical investigation in acute heart failure and other conditions characterized by endothelin system activation. This technical guide serves as a foundational resource for understanding the preclinical pharmacology of this compound and for guiding future research in the field of endothelin receptor antagonism.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The dual endothelin receptor antagonist this compound acutely improves hemodynamic parameters in patients with advanced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Vasodilator: A Technical History of Tezosentan's Development by Actelion

Allschwil, Switzerland - Tezosentan, an intravenous dual endothelin receptor antagonist, represents a significant chapter in the history of Actelion Pharmaceuticals. Initially developed with the promise of revolutionizing the treatment of acute heart failure (AHF), its journey from a promising preclinical candidate to a therapy that ultimately failed to meet its primary clinical endpoints offers valuable lessons for researchers and drug development professionals. This in-depth guide explores the discovery, mechanism of action, and extensive clinical evaluation of this compound, providing a technical overview of its development.

Discovery and Preclinical Foundation

Actelion was founded in 1997 by former Roche employees, including Jean-Paul and Martine Clozel, who retained the rights to a portfolio of endothelin receptor antagonists they had been working on.[1][2] Among these was this compound (chemical name: N-[(2R)-6-(2,6-dimethylphenyl)-5-[(3R)-3-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl]pyridazin-3-yl]-4-methoxybenzamide), a water-soluble compound specifically designed for intravenous administration in acute care settings.[3][4][5]

The rationale for this compound's development was based on the well-established role of endothelin-1 (ET-1) as a potent vasoconstrictor. In pathological conditions such as heart failure, elevated levels of ET-1 contribute to increased vascular resistance and cardiac workload. This compound was engineered to be a non-selective antagonist of both the ETA and ETB endothelin receptors, with the aim of inducing vasodilation and improving hemodynamic parameters.

Mechanism of Action: Dual Endothelin Receptor Blockade

This compound competitively inhibits the binding of ET-1 to its ETA and ETB receptors. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction. The ETB receptors have a more complex role; those on smooth muscle cells also cause vasoconstriction, while those on endothelial cells are involved in the clearance of ET-1 and the production of vasodilators like nitric oxide. By blocking both receptor subtypes, this compound was expected to produce a net vasodilatory effect, reducing both preload and afterload on the heart.

Pharmacological and Pharmacokinetic Profile

Preclinical and early clinical studies established the key pharmacological and pharmacokinetic parameters of this compound.

| Parameter | Value | Species/Study Population |

| Receptor Affinity | ||

| pA2 for ETA Receptors | 9.5 | In vitro |

| pA2 for ETB Receptors | 7.7 | In vitro |

| Ki for ETA Receptors | 0.3 nM - 18 nM | CHO cells / Baculovirus-infected insect cells |

| Ki for ETB Receptors | 10 nM - 21 nM | In vitro |

| Pharmacokinetics | ||

| Volume of Distribution | ~17 L | Humans |

| Clearance | ~39 L/h | Humans |

| Half-life (alpha phase) | ~6 minutes | Humans |

| Half-life (beta phase) | ~3 hours | Humans |

| Excretion | >95% via bile, <5% via urine | Humans |

Experimental Protocols:

-

Receptor Binding Assays: The affinity of this compound for endothelin receptors was determined through radioligand binding assays. These experiments involved incubating cell membranes expressing either ETA or ETB receptors with a radiolabeled endothelin (e.g., 125I-labeled ET-1) in the presence of varying concentrations of this compound. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was used to calculate the inhibitory potency (Ki) and pA2 values.

-

Pharmacokinetic Studies in Healthy Volunteers: To determine the pharmacokinetic profile, this compound was administered as an intravenous infusion to healthy male subjects. Blood samples were collected at frequent intervals during and after the infusion. Plasma concentrations of this compound were measured using a validated analytical method, and the data were fitted to a two-compartment model to calculate pharmacokinetic parameters such as volume of distribution, clearance, and half-life.

The RITZ Clinical Trial Program

The development of this compound for acute heart failure hinged on a series of Phase III clinical trials known as the Randomized Intravenous this compound (RITZ) studies.

The RITZ trials were designed to evaluate the efficacy and safety of this compound in patients with AHF. However, the results were mixed and ultimately disappointing for Actelion.

| Trial | Number of Patients | Dosing Regimens | Primary Endpoint | Key Outcomes |

| RITZ-1 | Not specified in results | Placebo vs. This compound | Patient's assessment of dyspnea | Failed to meet primary endpoint of significant improvement in dyspnea. |

| RITZ-2 | 292 | Placebo vs. two this compound doses (up to 100 mg/h) | Improvement in cardiac index at 6 hours | Met primary endpoint with significant improvement in cardiac index and reduction in pulmonary capillary wedge pressure. |

| RITZ-4 | 193 (with acute coronary syndrome) | Placebo vs. 50 mg/h this compound | Composite of death, worsening HF, recurrent ischemia, or new MI within 72h | No significant difference between this compound and placebo for the primary endpoint. |

Experimental Protocol (General for RITZ trials):

The RITZ studies were multicenter, randomized, double-blind, placebo-controlled trials. Patients hospitalized with acute heart failure were randomized to receive either an intravenous infusion of this compound or a matching placebo for a predefined period (typically 24 to 72 hours). Dosing for this compound often involved a loading dose followed by a maintenance infusion. The primary efficacy endpoints varied between trials but included hemodynamic measures (like cardiac index) and clinical symptoms (like dyspnea). Safety and tolerability were also closely monitored, with a focus on adverse events such as hypotension.

Development Setback and Discontinuation for AHF

The conflicting results of the RITZ trials, particularly the failure of RITZ-1 to show a symptomatic benefit despite the hemodynamic improvements seen in RITZ-2, created a challenging path forward for this compound in AHF. The lack of a clear clinical benefit, coupled with a higher incidence of adverse events like hypotension at higher doses, led Actelion to discontinue the development of this compound for this indication.

A New Direction: Repurposing for Cancer Therapy

More recently, there has been renewed interest in this compound for a completely different therapeutic area: oncology. The rationale stems from the observation that endothelin receptors are often overexpressed in various cancer cells and are implicated in promoting tumor growth, proliferation, and metastasis. Preclinical studies have suggested that this compound may have anti-cancer properties, particularly in tumors with high expression of the ETA receptor. This potential for drug repurposing has opened a new avenue of investigation for a compound that was once solely focused on cardiovascular disease.

Conclusion

The story of this compound is a poignant reminder of the complexities and challenges inherent in drug development. While it demonstrated potent and predictable hemodynamic effects in both preclinical and early clinical studies, this did not translate into a consistent and meaningful clinical benefit for patients with acute heart failure in the large-scale RITZ trials. The journey of this compound underscores the critical importance of selecting appropriate clinical endpoints and the often-unpredictable disconnect between improving surrogate markers and achieving tangible patient outcomes. However, the ongoing exploration of its potential in oncology illustrates that even for compounds that fail to reach their initial therapeutic goal, the scientific journey may not be over.

References

- 1. medium.com [medium.com]

- 2. Actelion - Wikipedia [en.wikipedia.org]

- 3. Repurposing of the Drug this compound for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Tezosentan: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tezosentan is a potent, intravenous, dual endothelin receptor antagonist (ERA) that was developed for the management of acute heart failure.[1] It competitively inhibits the binding of endothelin-1 (ET-1), a powerful vasoconstrictor, to both the ETA and ETB receptors.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound is a sulfonamide derivative belonging to the class of pyridinylpyrimidines.[1]

| Identifier | Value |

| IUPAC Name | N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide[3] |

| CAS Number | 180384-57-0[3] |

| Molecular Formula | C₂₇H₂₇N₉O₆S |

| SMILES | CC(C)c1ccc(nc1)S(=O)(=O)Nc2c(c(nc(-c3ccnc(c3)-c4[nH]nnn4)n2)OCCO)Oc5ccccc5OC |

Physicochemical Properties

This compound is a white solid with high water solubility, a property that makes it suitable for intravenous administration. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 605.62 g/mol | |

| Melting Point | 198-200 °C | |

| pKa (Strongest Acidic) | 5 | |

| pKa (Strongest Basic) | 3.1 | |

| Water Solubility | 0.0298 mg/mL (predicted) | |

| LogP | 4.34 (predicted) |

Pharmacological Properties

Mechanism of Action

This compound functions as a competitive antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors. Endothelin-1 (ET-1), the primary ligand for these receptors, is a potent vasoconstrictor and is implicated in the pathophysiology of heart failure. By blocking the binding of ET-1 to its receptors, this compound mitigates the downstream effects of ET-1 signaling, leading to vasodilation and a reduction in cardiac afterload.

Receptor Affinity

This compound exhibits a higher affinity for the ETA receptor compared to the ETB receptor.

| Receptor | pA₂ value |

| ETA | 9.5 |

| ETB | 7.7 |

Pharmacokinetics

This compound is administered intravenously and exhibits a two-compartment pharmacokinetic profile. It has a rapid onset of action and a short terminal elimination half-life.

| Parameter | Value |

| Initial Half-life (t½α) | ~6 minutes |

| Terminal Half-life (t½β) | ~3 hours |

| Metabolism | Primarily biliary excretion of the unchanged compound |

Endothelin Signaling Pathway

This compound exerts its effects by interrupting the endothelin signaling pathway. Upon binding of endothelin peptides (ET-1, ET-2, ET-3) to the ETA or ETB receptors, a cascade of intracellular events is initiated through G-protein coupling. This leads to the activation of various downstream effectors, ultimately resulting in physiological responses such as vasoconstriction and cell proliferation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. Below are generalized methodologies for key experiments based on available literature.

Radioligand Binding Assay (for Receptor Affinity)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for endothelin receptors.

Methodology:

-

Membrane Preparation: Cells (e.g., CHO cells) expressing either ETA or ETB receptors are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., ¹²⁵I-ET-1) and a range of concentrations of unlabeled this compound.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filter is then washed with cold buffer to remove any non-specifically bound radioligand.

-

Measurement: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then used to calculate the inhibitory constant (Ki) and the pA₂ value.

Pharmacokinetic Study in Humans

This protocol describes a typical design for a clinical study to evaluate the pharmacokinetics of intravenously administered this compound.

Methodology:

-

Subject Recruitment: Healthy male subjects are recruited for the study.

-

Study Design: The study is typically a randomized, placebo-controlled, double-blind design.

-

Drug Administration: this compound is administered as a continuous intravenous infusion at a specified rate and duration.

-

Blood Sampling: Blood samples are collected at frequent intervals during and after the infusion period.

-

Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine key parameters such as half-life, clearance, and volume of distribution.

Clinical Development

This compound has been evaluated in several clinical trials for acute heart failure, most notably the VERITAS (Value of Endothelin Receptor Inhibition with this compound in Acute Heart Failure) and RITZ (Randomized Intravenous this compound) studies.

VERITAS Trials

The VERITAS program consisted of two identical, randomized, double-blind, placebo-controlled trials. Patients with acute heart failure were randomized to receive either this compound or a placebo in addition to standard therapy. The primary endpoints were the incidence of death or worsening heart failure at 7 days and the change in dyspnea over 24 hours. The trials were ultimately discontinued due to a low probability of achieving a significant treatment effect.

RITZ Studies

The RITZ studies were a series of multicenter, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of this compound in patients with acute heart failure. The RITZ-4 study, for instance, focused on patients with acute heart failure associated with acute coronary syndrome. The primary endpoint was a composite of death, worsening heart failure, recurrent ischemia, and recurrent or new myocardial infarction within 72 hours. While this compound showed some favorable hemodynamic effects, it did not significantly improve the primary clinical endpoint in the RITZ-4 trial.

Conclusion

This compound is a well-characterized dual endothelin receptor antagonist with a chemical structure and physicochemical properties that make it suitable for intravenous administration. Its mechanism of action through the competitive inhibition of ETA and ETB receptors leads to vasodilation. While preclinical and early clinical studies demonstrated favorable hemodynamic effects, larger clinical trials in acute heart failure did not show a significant improvement in clinical outcomes. This technical guide provides a comprehensive overview of the core scientific information on this compound for researchers and drug development professionals.

References

Tezosentan's Receptor Affinity Profile: A Technical Guide to ETA and ETB Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tezosentan's binding affinity and functional antagonism at endothelin (ET) receptor subtypes A (ETA) and B (ETB). The information presented herein is curated from peer-reviewed pharmacological studies to support research and development activities in the field of endothelin receptor modulation.

Core Data Summary

This compound is a potent dual antagonist of both ETA and ETB receptors. Its affinity and functional antagonism have been quantified through radioligand binding assays and functional tissue studies, respectively. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity (Ki)

| Receptor Subtype | Cell Line / Tissue Preparation | Radioligand | Ki (nM) | Reference |

| ETA | CHO Cells | [¹²⁵I]-ET-1 | 0.3 | [1] |

| Membranes from baculovirus-infected insect cells | [¹²⁵I]-ET-1 | 18 | [2] | |

| ETB | CHO Cells / various tissues | [¹²⁵I]-ET-1, [¹²⁵I]-ET-3, or [¹²⁵I]-sarafotoxin S6c | 10 - 21 | [2] |

Table 2: this compound Functional Antagonism (pA₂)

| Receptor Subtype | Isolated Tissue Preparation | Agonist | pA₂ | Reference |

| ETA | Rat Aorta | Endothelin-1 (ET-1) | 9.5 | [2] |

| ETB | Rat Trachea | Sarafotoxin S6c | 7.7 | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited above to determine the binding affinity and functional antagonism of this compound.

Radioligand Competition Binding Assays

These assays determine the inhibitory potency (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the ETA and ETB receptors.

1. Membrane Preparation:

-

CHO Cells: Chinese Hamster Ovary (CHO) cells recombinantly expressing either human ETA or ETB receptors are cultured and harvested. The cells are then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.

-

Baculovirus-infected Insect Cells: Sf9 or similar insect cells are infected with a recombinant baculovirus carrying the gene for either the ETA or ETB receptor. Following incubation to allow for receptor expression, the cells are harvested and membranes are prepared as described for CHO cells.

2. Binding Assay Protocol:

-

A constant concentration of a suitable radioligand is used. For ETA receptors, [¹²⁵I]-ET-1 is commonly employed. For ETB receptors, [¹²⁵I]-ET-1, [¹²⁵I]-ET-3, or the ETB-selective agonist [¹²⁵I]-sarafotoxin S6c can be utilized.

-

The prepared cell membranes (containing a specific amount of protein, e.g., 10-50 µg) are incubated in a multi-well plate with the radioligand and varying concentrations of this compound.

-

The incubation is carried out at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to reach binding equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled endothelin receptor antagonist.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

References

Tezosentan in Preclinical Models: A Deep Dive into its Pharmacokinetics and Half-life

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and half-life of Tezosentan, a dual endothelin receptor antagonist, as determined in various animal studies. The following sections detail the quantitative pharmacokinetic parameters, experimental methodologies, and the underlying signaling pathway of this compound, offering valuable insights for preclinical research and development.

Pharmacokinetic Profile of this compound in Animal Models

This compound, an investigational drug designed for intravenous administration, has been evaluated in several animal species to characterize its pharmacokinetic properties. The primary findings from these studies are summarized below, highlighting its rapid clearance and short half-life across different models.

Quantitative Pharmacokinetic Data

The following table consolidates the available quantitative pharmacokinetic parameters for this compound following intravenous administration in rats, rabbits, and primates.

| Parameter | Rat | Rabbit | Primate |

| Half-life (t½) | ~2 hours[1][2] | < 1 hour[1] | < 1 hour[1] |

| Metabolism | In vivo metabolism is very limited.[2] | - | - |

| Elimination | Predominantly biliary excretion of the unchanged compound. | - | - |

Note: Data for Clearance (CL), Volume of Distribution (Vd), and Area Under the Curve (AUC) were not explicitly available in the reviewed literature for these specific animal models.

Experimental Methodologies

The pharmacokinetic parameters of this compound were determined through a series of preclinical studies involving intravenous administration and subsequent plasma concentration analysis. While specific details of every study protocol are proprietary, the general methodologies employed are outlined below.

Animal Models and Dosing

-

Rat: Studies in rats often utilized intravenous bolus injections. For example, in some efficacy studies, a dose of 10 mg/kg was administered intravenously.

-

Rabbit and Primate: The specific intravenous dosing regimens for pharmacokinetic studies in rabbits and primates are not detailed in the available public literature.

Sample Collection and Analysis

A typical experimental workflow for determining the pharmacokinetic profile of this compound in an animal model is depicted in the flowchart below.

Bioanalytical Method

The quantification of this compound in plasma samples is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for the accurate measurement of drug concentrations. While a specific protocol for animal plasma was not detailed in the reviewed literature, the general steps would include:

-

Sample Preparation: Protein precipitation from the plasma sample followed by extraction of the analyte.

-

Chromatographic Separation: Separation of this compound from endogenous plasma components on a suitable HPLC column.

-

Mass Spectrometric Detection: Ionization of the analyte and detection using a tandem mass spectrometer, which allows for highly selective and sensitive quantification.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at both endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, signals through these G-protein coupled receptors to elicit a range of physiological responses. The diagram below illustrates the endothelin-1 signaling pathway and the points of inhibition by this compound.

By blocking both ETA and ETB receptors, this compound prevents the downstream signaling cascade initiated by ET-1, leading to vasodilation and other hemodynamic effects. This dual antagonism is a key feature of its pharmacological profile.

References

- 1. Pharmacology of this compound, new endothelin receptor antagonist designed for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound, an intravenous dual endothelin receptor antagonist, following chronic infusion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Endothelin System in Congestive Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is significantly activated in patients with congestive heart failure (CHF). Plasma and myocardial concentrations of ET-1 are elevated and correlate with the severity and prognosis of the disease.[1][2][3][4][5] This activation contributes to the pathophysiology of CHF through various mechanisms, including systemic and pulmonary vasoconstriction, cardiac remodeling, and fibrosis. Consequently, the ET system has been a prominent target for therapeutic intervention in CHF. This technical guide provides an in-depth overview of the role of the endothelin system in CHF, summarizing key quantitative data from clinical trials of ET receptor antagonists, detailing relevant experimental protocols, and illustrating the core signaling pathways and experimental workflows. While early clinical studies with ET receptor antagonists demonstrated favorable acute hemodynamic effects, large-scale clinical trials have not shown long-term improvements in clinical outcomes, prompting a deeper investigation into the complex role of the ET system in the progression of heart failure.

The Endothelin System in the Pathophysiology of Congestive Heart Failure

The endothelin system comprises three peptide isoforms (ET-1, ET-2, and ET-3) and two primary G protein-coupled receptor subtypes: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. In the context of CHF, ET-1 is the most extensively studied isoform. Its levels are significantly elevated in both the plasma and the myocardium of patients with CHF. This upregulation is not merely a biomarker but an active contributor to the disease's progression.

Key Pathophysiological Roles of ET-1 in CHF:

-

Vasoconstriction: ET-1 is one of the most potent endogenous vasoconstrictors known. Its binding to ETA receptors on vascular smooth muscle cells leads to profound and sustained vasoconstriction, increasing both systemic and pulmonary vascular resistance. This elevated afterload places a significant strain on the already failing heart.

-

Cardiac Remodeling: ET-1 promotes maladaptive cardiac remodeling, characterized by myocyte hypertrophy and interstitial fibrosis. This is mediated through ETA receptor signaling in cardiomyocytes and fibroblasts, leading to increased protein synthesis and collagen deposition.

-

Neurohormonal Activation: The activation of the endothelin system is intertwined with other neurohormonal systems implicated in CHF, such as the renin-angiotensin-aldosterone system (RAAS). This interplay creates a vicious cycle that exacerbates cardiac dysfunction.

-

Renal Effects: The endothelin system also influences renal function, contributing to sodium and water retention, which can worsen fluid overload in CHF patients.

Endothelin Signaling Pathways

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events that mediate its diverse physiological and pathological effects.

Signaling in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the predominant receptor is the ETA receptor. Its activation by ET-1 leads to vasoconstriction through the following pathway:

Signaling in Cardiomyocytes

In cardiomyocytes, both ETA and ETB receptors are present, although ETA receptors are more abundant. ET-1 signaling in these cells contributes to hypertrophy and changes in contractility.

Quantitative Data from Clinical Trials of Endothelin Receptor Antagonists

Numerous clinical trials have investigated the efficacy of endothelin receptor antagonists in CHF. While these agents have demonstrated consistent acute hemodynamic benefits, they have failed to show improvements in long-term clinical outcomes.

Plasma and Myocardial ET-1 Levels in CHF

| Parameter | Healthy Controls | CHF Patients | Reference |

| Plasma ET-1 (pg/mL) | 2.1 ± 0.6 | 2.6 - 3.4 (NYHA Class II-III) | |

| Plasma ET-1 (pg/mL) | 7.1 ± 0.1 | 12.6 ± 0.6 | |

| Plasma big ET-1 (fmol/mL) | Significantly lower | Significantly higher | |

| Myocardial ET-1 (pg/g tissue) | 102 ± 10 | 500 ± 41 | |

| Myocardial ET-1 (pg/100 mg wet wt) | 41.1 ± 3.7 | 64.3 ± 6.4 |

Hemodynamic Effects of Endothelin Receptor Antagonists

Bosentan (Mixed ETA/ETB Antagonist)

| Parameter | Placebo | Bosentan | p-value | Reference |

| Change in Systolic Pulmonary Artery Pressure (mmHg) | -5.1 ± 12.4 | -5.2 ± 11.0 | 0.97 | |

| Change in Cardiac Index (L/min/m²) | -0.12 ± 0.57 | 0.00 ± 0.39 | 0.24 | |

| Pulmonary Vascular Resistance Reduction | - | ~40% | - | |

| Systemic Vascular Resistance Reduction | - | ~30% | - | |

| Change in Pulmonary Artery Pressure (PAP) | Unchanged | Significant Decrease | <0.05 | |

| Change in Pulmonary Vascular Resistance (PVR) | Unchanged | Significant Decrease | <0.05 |

Darusentan (Selective ETA Antagonist)

| Parameter | Placebo | Darusentan | 95% CI | Reference |

| Change in LV End-Systolic Volume (mL) | - | 1.27 (10mg) | -9.9 to 12.4 | |

| Change in LV End-Systolic Volume (mL) | - | -1.84 (25mg) | -13.0 to 9.3 | |

| Change in LV End-Systolic Volume (mL) | - | -5.68 (50mg) | -16.9 to 5.6 | |

| Change in LV End-Systolic Volume (mL) | - | -4.05 (100mg) | -15.5 to 7.4 | |

| Change in LV End-Systolic Volume (mL) | - | -4.34 (300mg) | -15.7 to 7.0 |

Tezosentan (Intravenous Dual ETA/ETB Antagonist)

| Parameter | Placebo | This compound (100 mg/h) | Treatment Effect | Reference |

| Change in Cardiac Index (%) | 3.0 ± 6.1 | 49.9 ± 13.9 | 0.72 L/min/m² | |

| Change in Dyspnea (mm x h) | - | -12 to -25 | Not Significant | |

| Death or Worsening Heart Failure at 7 days (%) | 26 | 26 | OR 0.99 (0.82-1.21) |

Key Experimental Protocols

Measurement of Plasma Endothelin-1 by ELISA

This protocol outlines the general steps for quantifying ET-1 levels in plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Detailed Methodology:

-

Blood Collection and Plasma Preparation: Collect whole blood into chilled EDTA-containing tubes and immediately place on ice. Centrifuge at approximately 1660 x g for 10-15 minutes at 4°C. Aliquot the plasma and store at -80°C until analysis.

-

Extraction of ET-1: ET-1 is often extracted from plasma to remove interfering substances. A common method involves acetone precipitation.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A typical sandwich ELISA protocol involves:

-

Adding standards and extracted samples to a microplate pre-coated with an anti-ET-1 antibody.

-

Incubating to allow ET-1 to bind to the immobilized antibody.

-

Washing the plate to remove unbound substances.

-

Adding a peroxidase-conjugated secondary antibody that binds to a different epitope on the ET-1 molecule.

-

Incubating and washing again.

-

Adding a substrate solution (e.g., TMB) that reacts with the peroxidase to produce a colored product.

-

Stopping the reaction with a stop solution.

-

Measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of ET-1 in the samples.

Coronary Artery Ligation Model of Heart Failure in Rats

This surgical model is widely used to induce myocardial infarction and subsequent heart failure.

Detailed Methodology:

-

Anesthesia and Ventilation: Anesthetize the rat (e.g., with isoflurane) and intubate for mechanical ventilation.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium.

-

Closure: Close the chest wall in layers and allow the animal to recover.

-

Post-operative Care: Provide appropriate analgesia and monitor the animal for signs of distress. Heart failure typically develops over several weeks following the procedure.

Langendorff Isolated Perfused Heart Preparation

This ex vivo technique allows for the study of cardiac function independent of systemic neurohormonal influences.

Detailed Methodology:

-

Heart Excision: Anesthetize the animal and administer heparin to prevent coagulation. Rapidly excise the heart and place it in ice-cold cardioplegic solution.

-

Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.

-

Retrograde Perfusion: Perfuse the heart in a retrograde manner with an oxygenated crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.

-

Data Acquisition: Place sensors to measure various parameters, including:

-

Left ventricular developed pressure (LVDP)

-

Heart rate

-

Coronary flow

-

-

Experimental Interventions: Once the preparation is stable, various experimental interventions can be performed, such as the administration of drugs or the induction of ischemia-reperfusion injury.

Endothelin Receptor Binding Assay

This assay is used to characterize the binding of ligands to endothelin receptors in tissue homogenates.

Detailed Methodology:

-

Membrane Preparation: Homogenize cardiac tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the endothelin receptors.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) in the presence or absence of unlabeled competitor ligands.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification of Radioactivity: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Analyze the binding data to determine receptor density (Bmax) and binding affinity (Kd) using Scatchard analysis or non-linear regression.

Conclusion and Future Directions

The endothelin system plays a multifaceted and significant role in the pathophysiology of congestive heart failure. While the initial promise of endothelin receptor antagonists as a major therapeutic breakthrough for CHF has not been realized in large-scale clinical trials, the wealth of preclinical and clinical data underscores the importance of this system in cardiac and vascular homeostasis. The discrepancy between the potent hemodynamic effects and the lack of long-term clinical benefit highlights the complexity of CHF and the challenges of targeting a single neurohormonal pathway in a multi-faceted disease.

Future research in this area may focus on:

-

Selective targeting of ET receptor subtypes: Further elucidating the distinct roles of ETA and ETB receptors in different tissues and disease states could lead to more targeted and effective therapies.

-

Combination therapies: Investigating the potential synergistic effects of endothelin receptor antagonists with other established CHF therapies.

-

Patient stratification: Identifying specific patient populations with CHF who may be more likely to benefit from endothelin-targeted therapies.

-

Understanding the downstream signaling pathways: A more detailed understanding of the intracellular signaling cascades activated by endothelin receptors could reveal novel therapeutic targets.

The in-depth technical understanding of the endothelin system's role in CHF, facilitated by the experimental protocols and quantitative data presented in this guide, will be crucial for guiding future research and drug development efforts in this challenging field.

References

- 1. Plasma big endothelin-1 concentrations in congestive heart failure patients with or without systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma endothelin-1 levels and clinical correlates in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical trials of endothelin antagonists in heart failure: a question of dose? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased plasma concentrations of endothelin in congestive heart failure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Repurposing Tezosentan for Oncological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Originally developed as a vasodilator for acute heart failure, Tezosentan, a dual endothelin receptor antagonist, is garnering attention for its potential in cancer therapy. This technical guide provides an in-depth overview of the preclinical evidence supporting the repurposing of this compound for oncological research. We consolidate available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers investigating the anti-neoplastic properties of this compound and other endothelin receptor antagonists.

Introduction: The Rationale for Repurposing this compound in Oncology

This compound is a potent, non-selective antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2] While its initial clinical development focused on cardiovascular diseases, the well-established role of the endothelin axis in cancer progression has opened a new avenue for its therapeutic application.[3][4][5] The endothelin-1 (ET-1) signaling pathway, upon binding to its receptors, is implicated in various hallmarks of cancer, including cell proliferation, survival, angiogenesis, invasion, and metastasis. Notably, the overexpression of endothelin receptors is a common feature in numerous malignancies, making them a rational target for therapeutic intervention. The repurposing of existing drugs like this compound offers a promising and accelerated path to novel cancer treatments, leveraging their known safety and pharmacokinetic profiles.

Mechanism of Action in Cancer

This compound exerts its potential anti-cancer effects by competitively inhibiting the binding of endothelin-1 to its ETA and ETB receptors on cancer cells and other cells within the tumor microenvironment. This blockade disrupts the downstream signaling cascades that promote tumorigenesis.

Inhibition of Proliferation and Survival

The activation of endothelin receptors by ET-1 triggers intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to cell growth and survival. By blocking these receptors, this compound can inhibit these pro-proliferative and anti-apoptotic signals.

Modulation of the Tumor Microenvironment

The endothelin axis also plays a crucial role in the tumor microenvironment, influencing angiogenesis, inflammation, and fibrosis. This compound's antagonism of ET receptors can potentially normalize the tumor vasculature, reduce immunosuppressive signals, and inhibit the desmoplastic reaction that shields tumors from therapeutic agents.

Overcoming Drug Resistance

Emerging evidence suggests that the endothelin pathway may contribute to therapeutic resistance. For instance, the ET-1/ETA axis has been implicated in resistance to nintedanib in lung cancer cells. By inhibiting this pathway, this compound may re-sensitize resistant tumors to conventional chemotherapies and targeted agents.

Quantitative Preclinical Data

While extensive quantitative data for this compound in oncology is still emerging, preliminary studies have shown its potential, particularly in combination therapies. The following tables summarize the available data and provide representative data for other endothelin receptor antagonists to illustrate the potential of this drug class.

Table 1: In Vitro Efficacy of this compound and Other Endothelin Receptor Antagonists

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| This compound | A549 (Lung Cancer) | MTT Assay | Cell Viability | Modest improvement in 5-FU efficacy | |

| This compound + 5-FU | A549 (Lung Cancer) | MTT Assay | Cell Viability | Statistically significant decrease vs. 5-FU alone | |

| Atrasentan (ETA selective) | PC-3 (Prostate Cancer) | Proliferation Assay | IC50 | ~10 µM | |

| Zibotentan (ETA selective) | Various | Proliferation Assay | IC50 | 1-10 µM |

Note: Data for Atrasentan and Zibotentan are representative of the endothelin receptor antagonist class and are included for comparative purposes.

Table 2: In Vivo Efficacy of Endothelin Receptor Antagonists

| Compound | Cancer Model | Dosing Regimen | Endpoint | Result | Reference |

| Atrasentan | Prostate Cancer Xenograft | 10 mg/kg/day | Tumor Growth Inhibition | Significant reduction in tumor volume | |

| Zibotentan | Ovarian Cancer Xenograft | 20 mg/kg/day | Survival | Increased median survival |

Note: In vivo data for this compound in cancer models is not yet widely published. The data presented is for other endothelin receptor antagonists to demonstrate the potential anti-tumor activity of this class of drugs in preclinical models.

Signaling Pathways and Experimental Workflows

Endothelin-1 Signaling Pathway in Cancer

The following diagram illustrates the key signaling cascades activated by ET-1 binding to its receptors on cancer cells, leading to various cancer-promoting cellular processes. This compound acts by blocking the initial ligand-receptor interaction.

Caption: this compound blocks ET-1 binding to ETA/ETB receptors.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound in vitro.

Caption: Workflow for in vitro testing of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-cancer properties of this compound.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control). For combination studies, add the second drug at a fixed concentration.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Clonogenic Assay

Objective: To assess the long-term effect of this compound on the ability of single cancer cells to form colonies.

Materials:

-

Cancer cell line

-

Complete culture medium

-

6-well plates

-

This compound stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, or until visible colonies are formed.

-

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line

-

6-well or 12-well plates

-

Complete culture medium

-

Sterile 200 µL pipette tip

-

This compound stock solution

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in plates and grow them to 90-100% confluency.

-

Create the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Wash and Treat: Wash the wells with PBS to remove detached cells and then add a medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.

Future Perspectives and Conclusion

The repurposing of this compound for cancer therapy is a promising area of research. Its mechanism of action, targeting the multifaceted endothelin axis, suggests potential efficacy against a range of solid tumors. The preclinical data, although still in its early stages, indicates that this compound may be particularly effective in combination with other anti-cancer agents, potentially overcoming drug resistance and enhancing therapeutic outcomes.

Future research should focus on generating robust quantitative data on this compound's efficacy in a wider panel of cancer cell lines and in relevant in vivo models. Investigating its impact on the tumor microenvironment and its potential as a chemosensitizer will be crucial. Ultimately, well-designed clinical trials will be necessary to translate these preclinical findings into tangible benefits for cancer patients. This technical guide provides a foundational resource for researchers embarking on this important line of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin receptor antagonists as therapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of Tezosentan's early clinical trials

An In-depth Technical Guide to the Early Clinical Trials of Tezosentan

Introduction

This compound is an intravenous, non-selective endothelin (ET) receptor antagonist designed to induce vasodilation.[1][2] It was developed for the treatment of acute heart failure (AHF), a condition often associated with elevated plasma concentrations of endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known.[3][4] Elevated ET-1 levels are linked to adverse outcomes in heart failure patients.[4] this compound works by blocking both ETA and ETB receptors, thereby inhibiting the downstream effects of ET-1, which include vasoconstriction and cell proliferation. This review provides a technical summary of the key findings and methodologies from the early Phase I and Phase II clinical trials that investigated the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound.

Mechanism of Action: The Endothelin Pathway

Endothelin-1 (ET-1) exerts its physiological effects by binding to two distinct G-protein coupled receptors: ETA and ETB. The activation of these receptors, particularly the ETA receptor on smooth muscle cells, initiates a signaling cascade leading to potent vasoconstriction. In pathological states like heart failure, the upregulation of the endothelin system contributes to increased vascular resistance and cardiac workload. This compound was developed to competitively block both ETA and ETB receptors, thereby antagonizing the detrimental vasoconstrictive effects of ET-1.

Pharmacokinetic Profile

Early studies in healthy subjects established the fundamental pharmacokinetic properties of intravenously administered this compound. The drug exhibits a multi-compartment pharmacokinetic profile with rapid distribution and elimination.

Table 1: Summary of this compound Pharmacokinetics in Healthy Subjects

| Parameter | Study A | Study B | Caucasian Subjects | Japanese Subjects |

| Dosing Regimen | 100 mg/h for 6h | 5 mg/h for 72h | Sequential 3h infusions (2.5-25 mg/h) | Sequential 3h infusions (2.5-25 mg/h) |

| Model | Two-compartment | Two-compartment | Three-compartment | Three-compartment |

| t½ (α-phase) | ~6 minutes | ~6 minutes | ~5 minutes | ~5 minutes |

| t½ (β-phase) | ~3.2 hours | ~3.2 hours | ~41 minutes | ~41 minutes |

| t½ (γ-phase) | N/A | N/A | ~3.6 hours | ~3.6 hours |

| Steady State (Css) | ~3000 ng/mL | ~125 ng/mL | N/A | N/A |

| Clearance (CL) | ~39 L/h | ~39 L/h | ~35 L/h | ~29 L/h |

| Volume of Distribution (Vd) | ~17 L | ~17 L | ~20 L | ~15.7 L |

| Elimination | Primarily biliary excretion of unchanged compound (>95%) | Primarily biliary excretion of unchanged compound (>95%) | N/A | N/A |

Experimental Protocols of Key Early Trials

The early clinical development of this compound was characterized by a series of studies in healthy volunteers and patients with heart failure, most notably the Randomized Intravenous this compound (RITZ) program.

General Clinical Trial Workflow

The early trials followed a standardized workflow involving screening, randomization, treatment, and assessment of predefined endpoints. This ensured a rigorous, controlled evaluation of the drug's properties.

References

Molecular Interactions of Tezosentan with Endothelin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between Tezosentan, a dual endothelin receptor antagonist, and its targets, the endothelin type A (ETA) and type B (ETB) receptors. This document outlines the binding affinities, details the associated signaling pathways, and provides comprehensive experimental protocols for studying these interactions.

Introduction to this compound and the Endothelin System

The endothelin (ET) system plays a crucial role in vascular homeostasis. The primary effector, endothelin-1 (ET-1), is one of the most potent endogenous vasoconstrictors known.[1] ET-1 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): ETA and ETB.[2][3][4]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction and cell proliferation.[5]

-

ETB Receptors: Found on endothelial cells, where they mediate vasodilation through the release of nitric oxide and prostacyclin, and also contribute to the clearance of circulating ET-1. ETB receptors are also present on smooth muscle cells, where they can mediate vasoconstriction.

This compound (Ro 61-0612) is a potent, competitive, non-peptide dual antagonist of both ETA and ETB receptors. It was specifically designed for intravenous administration in acute care settings, characterized by its high water solubility and a short elimination half-life. Understanding its precise molecular interactions is fundamental to its pharmacological profile.

Quantitative Analysis of this compound-Endothelin Receptor Interactions

This compound competitively antagonizes the binding of endothelin peptides to both ETA and ETB receptors. Its affinity has been quantified using various in vitro assays, which are summarized below. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki (inhibitory constant) indicates the concentration required to occupy 50% of the receptors in a competition binding assay.

Table 1: Binding Affinity of this compound for Endothelin Receptors

| Parameter | Receptor Subtype | Value | Assay System | Reference |

| pA2 | ETA | 9.5 | Functional Inhibition (ET-1 induced contraction in isolated rat aorta) | |

| ETB | 7.7 | Functional Inhibition (Sarafotoxin S6c induced contraction in rat trachea) | ||

| Ki | ETA | 0.3 nM | Radioligand Binding (125I-ET-1 on CHO cells) | |

| ETA | 18 nM | Radioligand Binding (125I-ET-1 on baculovirus-infected insect cell membranes) | ||

| ETB | 10 - 21 nM | Radioligand Binding (125I-ET-1, 125I-ET-3, or 125I-Sarafotoxin S6c) |

These data indicate that this compound has a significantly higher affinity for the ETA receptor compared to the ETB receptor.

Endothelin Receptor Signaling Pathways

Upon agonist binding, ETA and ETB receptors undergo a conformational change, allowing them to couple with various heterotrimeric G proteins, including Gq, Gs, and Gi, to initiate downstream signaling cascades. The primary pathway, mediated by Gq, is critical for vasoconstriction.

The binding of this compound blocks the initiation of these downstream signaling events.

Caption: Endothelin Receptor Signaling Pathway.

This diagram illustrates the Gq-protein coupled signaling cascade. ET-1 binding activates the receptor, leading to Gq activation of PLC. PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers calcium release, while DAG activates PKC, culminating in physiological responses. This compound competitively blocks ET-1 from binding to the receptor, thereby inhibiting this entire cascade. Endothelin receptors also couple to other pathways, including MAPK and PI3K/AKT, which are involved in cell survival and proliferation.

Experimental Protocols

The following sections detail standardized methodologies for quantifying the interaction of this compound with endothelin receptors.

Radioligand Competition Binding Assay (for Ki Determination)

This protocol describes how to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to endothelin receptors.

Workflow Diagram

Caption: Workflow for a Radioligand Competition Binding Assay.

Methodology:

-